molecular formula C2H2O4S B1222629 Strontium formate CAS No. 592-89-2

Strontium formate

Cat. No.: B1222629
CAS No.: 592-89-2
M. Wt: 177.7 g/mol
InChI Key: FXWRHZACHXRMCI-UHFFFAOYSA-L
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Description

Strontium formate is an inorganic compound with the chemical formula ( \text{Sr(HCOO)}_2 ). It is a salt formed by the reaction of strontium hydroxide or strontium carbonate with formic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Strontium formate can be synthesized through several methods. One common method involves the reaction of strontium hydroxide with formic acid: [ \text{Sr(OH)}_2 + 2 \text{HCOOH} \rightarrow \text{Sr(HCOO)}_2 + 2 \text{H}_2\text{O} ]

Another method involves the reaction of strontium carbonate with formic acid: [ \text{SrCO}_3 + 2 \text{HCOOH} \rightarrow \text{Sr(HCOO)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is typically produced by reacting strontium carbonate with formic acid under controlled conditions. The reaction is carried out in a reactor where the temperature and pressure are carefully monitored to ensure complete conversion of the reactants to the desired product. The resulting this compound is then purified and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Strontium formate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form strontium carbonate and carbon dioxide.

    Reduction: It can be reduced to form strontium metal and formic acid.

    Substitution: this compound can undergo substitution reactions with other acids to form different strontium salts.

Common Reagents and Conditions

    Oxidation: The oxidation of this compound typically requires an oxidizing agent such as oxygen or hydrogen peroxide.

    Reduction: Reduction reactions may involve reducing agents like hydrogen gas or metals such as zinc.

    Substitution: Substitution reactions often involve acids like hydrochloric acid or sulfuric acid.

Major Products Formed

    Oxidation: Strontium carbonate and carbon dioxide.

    Reduction: Strontium metal and formic acid.

    Substitution: Various strontium salts depending on the acid used.

Scientific Research Applications

Strontium formate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other strontium compounds and as a reagent in various chemical reactions.

    Biology: this compound is studied for its potential effects on bone metabolism and its role in bone regeneration.

    Medicine: It is investigated for its potential use in treating osteoporosis and other bone-related disorders.

    Industry: this compound is used in the production of strontium-based materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of strontium formate involves its interaction with biological systems, particularly in bone metabolism. Strontium ions are known to stimulate bone formation by osteoblasts and reduce bone resorption by osteoclasts. This dual action makes this compound a potential therapeutic agent for bone-related disorders. The molecular targets and pathways involved include the activation of the calcium-sensing receptor and the modulation of signaling pathways related to bone metabolism.

Comparison with Similar Compounds

Strontium formate can be compared with other similar compounds such as:

    Strontium carbonate: Used in similar applications but has different solubility and reactivity properties.

    Strontium acetate: Another strontium salt with distinct chemical properties and uses.

    Strontium nitrate: Commonly used in pyrotechnics and has different reactivity compared to this compound.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for applications in bone metabolism research and industrial processes. Its ability to undergo various chemical reactions and its role in stimulating bone formation set it apart from other strontium compounds.

Properties

IUPAC Name

strontium;diformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O2.Sr/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWRHZACHXRMCI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].C(=O)[O-].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2O4Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64-18-6 (Parent)
Record name Strontium formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50890514
Record name Formic acid, strontium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50890514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-89-2
Record name Strontium formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formic acid, strontium salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formic acid, strontium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50890514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strontium diformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STRONTIUM FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0UMU37YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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